molecular formula C9H6N2O3 B1302399 5-(3-Nitrophenyl)oxazole CAS No. 89808-77-5

5-(3-Nitrophenyl)oxazole

Cat. No.: B1302399
CAS No.: 89808-77-5
M. Wt: 190.16 g/mol
InChI Key: ALXACHUFQSLYBV-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)oxazole is a heterocyclic aromatic compound that features an oxazole ring substituted with a 3-nitrophenyl group

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 5-(3-Nitrophenyl)oxazole . In case of accidental contact, it is recommended to wash thoroughly with water .

Future Directions

Oxazole-based molecules, including 5-(3-Nitrophenyl)oxazole, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have shown a wide spectrum of biological activities, leading researchers globally to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests a promising future direction for the study and application of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitrobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring . Another method involves the nitration of 5-phenyl-1,3-oxazole using a nitrating mixture of nitric acid and sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Nitrophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(3-Nitrophenyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)oxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The oxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

  • 5-(2-Nitrophenyl)oxazole
  • 5-(4-Nitrophenyl)oxazole
  • 5-(3-Nitrophenyl)isoxazole

Comparison: 5-(3-Nitrophenyl)oxazole is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

5-(3-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(4-8)9-5-10-6-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXACHUFQSLYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371810
Record name 5-(3-Nitrophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89808-77-5
Record name 5-(3-Nitrophenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89808-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Nitrophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-NITROPHENYL)-1,3-OXAZOLE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2.04 g (13.5 mmol, 1 eq.) of 3-nitrobenzaldehyde, 2.90 g (14.85 mmol, 1.1 eq.) of tosylmethyl isocyanide, 200 mL of MeOH and 200 mL of DME are introduced into a 1 L flask. 25 g of Amberlyst A26 OH— resin are added and the mixture is heated under reflux for 1 hour. The reaction medium is cooled to room temperature, then the resin is filtered over a frit and rinsed with methanol. After concentration to dryness, 2.56 g (yield=100%) of 5-(3-nitrophenyl)oxazole are obtained. The product is used without subsequent purification.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Intermediate X-a was prepared as for example I-c using 3-nitrobenzaldehyde (4 g, 26 mmol), TosMIC (5.7 g, 29 mmol) and K2CO3 (4.4 g, 32 mmol) in MeOH to give intermediate X-a as a yellow solid (4.7 g, 93%). 1H NMR (400 MHz, DMSO-d6) δ 8.56 (s, 1H), 8.50 (t, J=1.9 Hz, 1H), 8.21 (ddd, J=8.2, 2.3, 1.0 Hz, 1H), 8.17 (ddd, J=7.8, 1.6, 1.0 Hz, 1H), 7.99 (s, 1H), 7.78 (t, J=8.0 Hz, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Name
Quantity
4.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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